Product packaging for 3,3'-Bipyridine(Cat. No.:CAS No. 581-46-4)

3,3'-Bipyridine

Cat. No.: B1266100
CAS No.: 581-46-4
M. Wt: 156.18 g/mol
InChI Key: OFDVABAUFQJWEZ-UHFFFAOYSA-N
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Description

3,3'-Bipyridine (CAS 581-46-4) is an isomer of bipyridine, an organic compound with the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol . This compound is supplied as a high-purity liquid, typically appearing as a colorless to light yellow or light orange clear solution . It has a boiling point of 175 °C at 15 mmHg and a specific gravity of approximately 1.16 . As a research chemical, this compound is a versatile building block and ligand. The bipyridine family is renowned in coordination chemistry for forming stable complexes with various transition metals . The chelating ability of its two nitrogen atoms allows this compound and its derivatives to create industrially and biologically functional coordination complexes . These complexes are foundational in developing advanced materials and have broad applications, including serving as highly effective and selective catalysts for chemical transformations like oxidation, hydrogenation, and carbon-carbon bond formation . Furthermore, metal complexes incorporating bipyridine ligands are pivotal in optoelectronics and photophysics, finding use in dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs) . The amine-functionalized derivative, [this compound]-6,6'-diamine, further expands its utility, acting as a precursor for sophisticated ligands and advanced materials such as Covalent Organic Frameworks (COFs) . Handling and Storage: This product is light and air sensitive . It is recommended to store it in a cool, dark place, ideally at room temperature or below 15°C, and under an inert gas to preserve stability . Disclaimer: This product is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B1266100 3,3'-Bipyridine CAS No. 581-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFDVABAUFQJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80206821
Record name 3,3'-Bipyridine
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Molecular Weight

156.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

581-46-4
Record name 3,3′-Bipyridine
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Record name 3,3'-Bipyridine
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Record name 3,3'-Bipyridine
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Record name 3,3'-bipyridine
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Advanced Synthetic Methodologies for 3,3 Bipyridine and Its Derivatives

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the cornerstone of modern biaryl synthesis, and their application to the pyridine (B92270) series has enabled the efficient construction of 3,3'-bipyridine frameworks. Palladium-catalyzed reactions, in particular, are widely utilized, although challenges such as catalyst inhibition by the bipyridine product require careful optimization of catalytic systems. mdpi.compreprints.orgresearchgate.net

The Suzuki-Miyaura coupling is a highly attractive and widely used method for forming C(sp²)–C(sp²) bonds, making it a staple for bipyridine synthesis. mdpi.compreprints.org The reaction typically involves the coupling of a pyridylboronic acid or its ester derivative with a halopyridine. A significant challenge in this synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. mdpi.compreprints.org To circumvent this, significant research has focused on developing robust catalytic systems.

Key advancements include:

Air-Stable Catalysts: The use of a cyclopalladated ferrocenylimine catalyst for the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides allows for the synthesis of bipyridine derivatives in high yield without the need for an inert atmosphere. mdpi.compreprints.org

High-Turnover Ligands: Imidazolium (B1220033) salts have been employed as ligands for the palladium catalyst, achieving turnover numbers (TON) as high as 850,000 in the coupling of 3- and 4-pyridylboronic acids. mdpi.compreprints.orgresearchgate.net

Polymer-Supported Reagents: To simplify purification and enhance stability, polystyrene-supported 2-pyridylboron reagents have been used in Suzuki couplings with bromopyridines, demonstrating the potential for combinatorial chemistry applications. researchgate.net

While highly effective for 3- and 4-pyridyl systems, the synthesis and stability of 2-pyridylboron precursors can be more challenging. orgsyn.org

Table 1: Selected Suzuki Coupling Reactions for Bipyridine Synthesis

Catalyst Substrate 1 Substrate 2 Base/Solvent Conditions Product Type Yield Reference(s)
Pd(PPh₃)₄ Pyridyl boronic acid Bromopyridine Na₂CO₃ Varies Bipyridine 50-65% preprints.org
Cyclopalladated ferrocenylimine 3-Pyridine boronic pinacol ester Pyridyl halide Not specified Not specified Bipyridine derivative High mdpi.compreprints.org
Pd catalyst with imidazolium salt ligand 3- or 4-Pyridylboronic acid Heteroaromatic halide Not specified Not specified Bipyridine derivative High (TON up to 850,000) mdpi.compreprints.org

Stille coupling, which pairs an organotin compound with an organic halide, is another powerful tool for constructing bipyridine skeletons. researchgate.net It is often highly reactive and can succeed in cases where Suzuki couplings are inefficient. preprints.org The synthesis of 3,3'-bipyridines can be achieved by coupling a 3-stannylpyridine with a 3-halopyridine.

Despite its utility, the primary drawback of the Stille reaction is the high toxicity and unpleasant nature of the organotin reagents. mdpi.compreprints.orgresearchgate.net Representative catalytic systems include:

Cyclopalladated Ferrocenylimine: This catalyst, used at a low loading of 1 mol%, effectively catalyzes the coupling between stannylpyridines and bromopyridines in the presence of additives like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF). mdpi.comresearchgate.net

Standard Palladium Catalysts: PdCl₂(PPh₃)₂ is also commonly used to facilitate the reaction between stannylated pyridines and bromopyridines. mdpi.comresearchgate.net

These methods have been successfully applied to generate various bipyridine and terpyridine derivatives. mdpi.comresearchgate.net

Table 2: Examples of Stille Coupling for Bipyridine Synthesis

Catalyst Substrate 1 (Organostannane) Substrate 2 (Halide) Additive/Base Product Type Reference(s)
Cyclopalladated ferrocenylimine / PCy₃ 3- or 2-Stannylpyridine Bromopyridine CuI / CsF Bipyridine mdpi.comresearchgate.net
PdCl₂(PPh₃)₂ Stannylated pyridine Bromopyridine Not specified Bipyridine mdpi.comresearchgate.net

The Negishi coupling is a versatile and high-yielding method that proceeds under mild conditions, making it exceptionally valuable for preparing complex bipyridine structures. orgsyn.org The reaction involves the coupling of an organozinc halide with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org It demonstrates excellent tolerance for a wide range of functional groups, including esters, nitriles, and alcohols. orgsyn.org

For the synthesis of this compound, a 3-pyridylzinc halide would be coupled with a 3-halopyridine. The reactivity of the halide coupling partner generally follows the order I > Br > Cl. orgsyn.org This differential reactivity allows for selective couplings in di- or poly-halogenated pyridine systems. orgsyn.org

Key catalytic systems include:

Pd/Phosphine (B1218219) Ligands: Combinations such as Pd₂(dba)₃ with bulky phosphine ligands like XPhos are highly effective for coupling 2-pyridyl zinc halides with bromopyridines. mdpi.compreprints.org

Pre-catalysts: Air- and moisture-stable catalysts like PdBr(Ph)(PPh₃)₂ have shown high activity and are easily prepared. mdpi.compreprints.orgresearchgate.net

Heterogeneous Catalysts: Nickel or palladium supported on Al₂O₃–SiO₂ can also facilitate Negishi couplings, with microwave irradiation significantly enhancing reaction rates. mdpi.compreprints.org

Table 3: Negishi Coupling Approaches for Bipyridine Synthesis

Catalyst Substrate 1 (Organozinc) Substrate 2 (Halide) Conditions Product Type Reference(s)
Pd(dba)₂ / XPhos 2-Pyridyl zinc halide Bromopyridine THF 2,2'-Bipyridine (B1663995) derivative mdpi.compreprints.org
PdBr(Ph)(PPh₃)₂ Organozinc reagent Pyridyl halide Not specified Bipyridine mdpi.compreprints.orgresearchgate.net
Pd(PPh₃)₄ 3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride 2-Bromopyridine THF, reflux Functionalized bipyridine mdpi.compreprints.org

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C-C bonds, using readily available carboxylic acids as coupling partners instead of organometallic reagents. mdpi.compreprints.org This method avoids the pre-formation of organoboron or organotin compounds. The palladium-catalyzed decarboxylative coupling of pyridyl carboxylates with halopyridines provides a direct route to bipyridines. preprints.org

For instance, microwave-assisted Pd-catalyzed decarboxylative cross-coupling of 3-pyridyl carboxylates with aryl bromides has been successfully demonstrated. preprints.org The choice of ligand is critical; bidentate N,N-ligands with a specific bite angle, such as 1,10-phenanthroline (B135089), have been shown to improve reaction yields significantly. preprints.org In some advanced protocols, the decarboxylation of a picolinic acid is combined with a C–H activation step on a second pyridine molecule, catalyzed by a dinuclear palladium pincer complex, to yield the bipyridine product. preprints.orgresearchgate.net

Table 4: Decarboxylative Coupling for Bipyridine Synthesis

Catalyst System Substrate 1 (Carboxylate) Substrate 2 Key Ligand/Additive Conditions Product Type Reference(s)
Pd catalyst Pyridyl carboxylate Bromopyridine 1,10-Phenanthroline Microwave Arylpyridine preprints.org
Dinuclear Pd pincer complex Picolinic acid Pyridine Ag₂O (oxidant) Not specified Bipyridine preprints.orgresearchgate.net

Homocoupling reactions are the most direct route to symmetrical bipyridines like this compound, as they involve the coupling of two identical halopyridine molecules.

Ullmann Reaction: The classic Ullmann coupling involves the self-coupling of an aryl halide using stoichiometric amounts of copper powder at high temperatures (often >200 °C). mdpi.compreprints.org While effective, these harsh conditions limit its applicability. Modern variations have improved the reaction's scope by using palladium catalysts in conjunction with a reducing agent or a bimetallic system (e.g., Pd/Cu or Pd/In) to facilitate the homocoupling of bromopyridines under milder conditions. mdpi.compreprints.org For example, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF facilitates the homocoupling of bromopyridines. mdpi.compreprints.org

Wurtz Coupling: The traditional Wurtz reaction uses an alkali metal, such as a sodium dispersion, to couple organic halides. mdpi.compreprints.org An improved, more efficient version involves the transition-metal-catalyzed homocoupling of Grignard reagents (pyridyl magnesium halides). mdpi.com Nickel catalysts are often employed for the homocoupling of bromo- and chloropyridines to produce symmetrical bipyridines, though higher catalyst loadings may be needed to overcome product inhibition. nih.gov

Table 5: Homocoupling Reactions for Symmetrical Bipyridine Synthesis

Reaction Type Catalyst / Reagent Substrate Conditions Product Reference(s)
Ullmann (Classic) Copper powder (stoichiometric) Halopyridine >200 °C Symmetrical Bipyridine mdpi.compreprints.org
Ullmann (Modern) Pd(OAc)₂ / Indium / LiCl Bromopyridine Not specified Symmetrical Bipyridine mdpi.compreprints.org
Ullmann (Modern) Pd(OAc)₂ / Copper powder Bromopyridine Mild conditions Symmetrical Bipyridine mdpi.compreprints.org
Wurtz (Classic) Sodium dispersion Pyridine + Oxidant Not specified Symmetrical Bipyridine mdpi.compreprints.org
Wurtz (Improved) Nickel catalyst Pyridyl Grignard reagent Not specified Symmetrical Bipyridine mdpi.com

Direct C-H activation and functionalization represent an increasingly important strategy for bipyridine synthesis due to their atom economy and environmental benefits. mdpi.com These methods bypass the need for pre-functionalized starting materials like halides or organometallics by directly activating a C-H bond on the pyridine ring.

Key approaches include:

Direct Arylation: Palladium catalysts have been developed for the non-directed C-3 selective arylation of a pyridine ring with a halopyridine, enabling the synthesis of this compound in good yield. preprints.org

Coupling with Pyridine N-Oxides: A versatile route involves the palladium-catalyzed direct coupling of pyridine N-oxides with halopyridines. acs.orgnih.gov This method works well for producing 2,2'-, 2,3'-, and 2,4'-bipyridines. The resulting bipyridine N-oxide is then easily reduced to the final bipyridine product in a subsequent high-yielding step. acs.org

Dehydrogenative Coupling: Dimerization of pyridines can be achieved via C-H bond cleavage using transition metal complexes. For example, a diruthenium tetrahydrido complex has been shown to catalyze the dimerization of 4-substituted pyridines to form the corresponding bipyridines. mdpi.compreprints.org

A general catalytic cycle for many oxidative C-H functionalizations involves C-H activation to form a carbometallic intermediate, functionalization, reductive elimination to release the product, and reoxidation of the metal catalyst. acs.org

Table 6: C-H Activation Strategies for Bipyridine Synthesis

Catalyst / System Substrate 1 Substrate 2 Key Features Product Type Reference(s)
Palladium catalyst Pyridine Halopyridine C-3 selective arylation This compound preprints.org
Palladium catalyst Pyridine N-oxide Halopyridine Followed by deoxygenation Unsymmetrical Bipyridines acs.orgnih.gov

Homocoupling Reactions (Ullmann and Wurtz Couplings)

Electrochemical Synthesis of Bipyridine Derivatives

Electrochemical methods are gaining prominence as a sustainable and powerful approach for synthesizing bipyridine derivatives. mdpi.com These techniques avoid the need for stoichiometric chemical reductants or oxidants, often leading to cleaner reaction profiles and milder conditions. mdpi.com

Recent research has demonstrated the viability of electroreductive homocoupling of halopyridines. For instance, the electrochemical homocoupling of 3-bromopyridine (B30812) on carbon electrodes has been successfully demonstrated. This method proceeds via radical intermediates and can achieve significant yields at room temperature, offering a more environmentally friendly alternative to traditional metal-catalyzed couplings.

Another innovative electrochemical strategy involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.compreprints.org In this setup, a divided H-cell with graphite (B72142) electrodes is used, with N,N'-dipyridylurea dissolved in a solvent like dimethylformamide (DMF). The electrolysis prompts an intermolecular transformation to form the bipyridine structure. mdpi.compreprints.org

Nickel-catalyzed electroreductive coupling represents another significant advancement. Navarro and colleagues reported the efficient homocoupling of bromopyridines in an undivided cell using a sacrificial zinc or iron anode. mdpi.com This method is noted for its simplicity and high isolated yields (up to 98% in DMF), showcasing the potential of electrochemistry for efficient C-C bond formation. mdpi.com

Table 1: Key Electrochemical Synthesis Methods for Bipyridine Derivatives

PrecursorMethodKey ConditionsProduct TypeReference
3-BromopyridineDirect HomocouplingCarbon electrodes, Room temperatureSymmetrical Bipyridine
N,N'-dipyridylureasIntramolecular CouplingGraphite electrodes, H-cell, DMF solvent, N₂ atmosphereBipyridine Derivatives mdpi.compreprints.org
BromopyridinesNi-catalyzed Reductive HomocouplingUndivided cell, Zn or Fe anode, DMF solventSymmetrical & Heterocoupled Bipyridines mdpi.com

Emerging Synthetic Pathways (e.g., utilizing sulfur and phosphorus compounds)

Beyond traditional cross-coupling and modern electrochemical methods, new synthetic routes employing sulfur and phosphorus compounds are emerging. nih.govresearchgate.net These alternative pathways offer solutions to challenges posed by metal-catalyzed reactions, such as catalyst deactivation. mdpi.compreprints.org

One notable strategy involves the desulfonylative cross-coupling of pyridyl sulfonyl chlorides with pyridyl boronic acids. This approach provides an alternative to using halopyridines, expanding the scope of accessible starting materials for bipyridine synthesis. researchgate.net

Phosphorus compounds have also found utility, particularly as reducing agents in reactions involving pyridine N-oxides. For example, in the palladium-catalyzed direct coupling between pyridine N-oxides and halopyridines, phosphorus trichloride (B1173362) has been employed for the final deoxygenation step. acs.org This reagent can prevent undesired side reactions, such as the reduction of other functional groups like nitriles or the dehalogenation of the bipyridine product. acs.org

While direct synthesis of the this compound backbone using sulfur or phosphorus reagents as primary coupling partners is a developing area, their use as ancillary reagents to facilitate or improve existing transformations is a significant emerging trend. researchgate.netacs.org Reviews on bipyridine synthesis have highlighted these strategies as promising avenues for overcoming the limitations of traditional catalysis. nih.govpreprints.orgresearchgate.net

Challenges and Advancements in Improving Reaction Efficiency and Yield

Key Challenges:

Catalyst Deactivation: The bidentate nature of the bipyridine product allows it to act as a chelating ligand, deactivating the transition metal catalyst (e.g., Palladium, Nickel). nih.govresearchgate.net

Side Reactions: Competing reactions, such as reductive dehalogenation of halopyridine substrates, can lower the yield of the desired coupled product. preprints.org

Harsh Conditions: Some traditional methods, like Ullmann-type reactions, require high temperatures (120–150°C), which can limit functional group tolerance.

Toxicity: Certain coupling methods, such as Stille coupling, utilize highly toxic organotin reagents, posing environmental and safety concerns. orgsyn.org

Recent Advancements: To overcome these hurdles, significant advancements have been made:

Advanced Catalytic Systems: The development of more robust and efficient catalysts is a key area of progress. This includes the use of bulky ligands, such as N-heterocyclic carbenes (NHCs) or phosphines like (o-tolyl)₃P, which sterically hinder the product from coordinating to the metal center, thus preserving catalytic activity. mdpi.com Cyclopalladated ferrocenylimine catalysts have also been shown to be stable in air and can produce high yields without the need for an inert atmosphere. mdpi.com

Milder Reaction Conditions: Modern catalyst systems, such as those using Pd(PPh₃)₄, enable reactions to proceed under milder conditions (80–100°C) compared to older methods, improving yields from 40-60% to 70-85% in some cases.

Alternative Coupling Partners: The use of pyridine N-oxides for direct C-H arylation acs.org or pyridyl aluminum reagents mdpi.com circumvents the need to prepare often unstable pyridyl organometallics, streamlining the synthetic process. acs.org

Heterogeneous and Photocatalytic Methods: The development of heterogeneous catalysts, such as Pd on carbon nitride, combined with photocatalysis offers a green chemistry approach. For example, coupling the reaction to the light-induced oxidation of water allows water to be used as the ultimate reducing agent, avoiding chemical reductants. mdpi.com

Electrochemical Synthesis: As detailed in section 2.2, electrochemistry provides a powerful alternative that avoids many of the pitfalls of metal-catalyzed reactions, offering high efficiency and sustainability. mdpi.com

Table 2: Comparison of Synthetic Methodologies and Improvements

MethodTypical Challenge(s)Advancement / SolutionReference
Ullmann CouplingHigh temperature, Moderate yieldsUse of advanced Pd/phosphine ligands for milder conditions and higher yields
Stille CouplingToxic organotin reagents, Long reaction timesDevelopment of alternative couplings (e.g., Suzuki, Negishi) with less toxic reagents orgsyn.org
General Cross-CouplingCatalyst deactivation by bipyridine productUse of bulky ligands (NHCs, phosphines), Air-stable catalysts (cyclopalladated ferrocenylimine) mdpi.com
Synthesis from HalopyridinesReductive dehalogenationPhotocatalytic methods using water as a reductant, Electrochemical coupling mdpi.compreprints.org

Coordination Chemistry of 3,3 Bipyridine Ligands

Fundamental Ligand Properties of 3,3'-Bipyridine

The coordination behavior of this compound is intrinsically linked to its molecular structure, where two pyridine (B92270) rings are connected at their 3 and 3' positions. This arrangement dictates its coordination modes and the resulting topology of the metal complexes.

Bidentate Coordination Modes and Chelation

This compound is classified as a bidentate ligand, meaning it possesses two donor nitrogen atoms capable of coordinating to a metal center. mdpi.com However, due to the meta-positioning of the nitrogen atoms, the ligand typically adopts a transoid or angular conformation. This spatial arrangement makes it sterically difficult for both nitrogen atoms to bind to a single metal ion simultaneously to form a stable chelate ring, a common feature for its isomer, 2,2'-bipyridine (B1663995). mdpi.commdpi.com Consequently, this compound predominantly functions as a bridging ligand, connecting two different metal centers. researchgate.net This bridging behavior is a cornerstone of its coordination chemistry, enabling the formation of extended structures such as coordination polymers.

Influence of Ligating Topology on Complex Formation

The angular and non-rigid nature of the this compound ligand is a critical factor influencing the final structure of the coordination compound. Unlike the linear 4,4'-bipyridine (B149096) which tends to form linear or grid-like networks, the topology of this compound allows for the construction of more complex and varied architectures. acs.org The rotational freedom around the C-C bond connecting the two pyridine rings allows the ligand to adopt different dihedral angles to suit the coordination preference of the metal ion and the presence of other ligands or counter-ions. This flexibility can lead to the formation of discrete cyclic structures, helicates, or one-, two-, or even three-dimensional coordination polymers. nih.govnih.gov For instance, the reaction of this compound with different metal entities has been shown to produce structures ranging from simple dinuclear complexes to intricate polymeric chains. researchgate.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be studied using various analytical techniques to determine their structure and properties.

Transition Metal Complexes of this compound

This compound forms stable complexes with a wide array of transition metals. The specific geometry and nuclearity of these complexes are influenced by the metal's coordination number, preferred geometry, and the reaction conditions. For example, derivatives of this compound have been used to create multinuclear complexes, including tetranuclear zinc(II) clusters and trinuclear nickel(II) triangles. acs.org The interaction of this compound with various transition metals underscores its versatility as a building block in coordination chemistry.

Metal IonComplex Type / FormulaStructural FeatureReference
Zinc(II)[Zn₂(L³)(OAc)(OMe)]₂·3MeOH·H₂OTetranuclear Dimer acs.org
Nickel(II)[Ni₃(L³)₃]·6H₂OTrinuclear Triangle acs.org
Copper(II){[Cu₂(L³)(OAc)₂]₂·H₂O}n1-D Polymer Chain acs.org
Rhodium(III)[RhCl₂(4,4'-Met-2,2'-bipy)₂]Cl·5/2H₂OOctahedral (with derivative) scirp.org
Palladium(II)Pd(3,3'-bipy)Cl₂Used in catalysis

Note: L³ represents the polydentate, doubly deprotonated, 3,3′-disubstituted bipyridine ligand [L³]²⁻.

Spectroscopic and Analytical Characterization Techniques for Coordination Compounds

A suite of spectroscopic and analytical methods is employed to characterize this compound coordination compounds. scirp.orgchemmethod.comuark.edu

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the bipyridine ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine rings upon complexation provide evidence of coordination. chemmethod.com For example, these bands, typically appearing around 1604-1450 cm⁻¹ in the free ligand, may shift to higher wavenumbers in the complex. chemmethod.com New bands at lower frequencies can also indicate the formation of metal-nitrogen (M-N) bonds. chemmethod.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. Metal-to-Ligand Charge Transfer (MLCT) bands are often observed, which are characteristic of the coordination environment and the specific metal and ligand involved. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the pyridine protons and carbons upon coordination can elucidate the binding mode of the ligand. rsc.orgresearchgate.net

Elemental Analysis and Mass Spectrometry: These techniques are crucial for determining the empirical and molecular formula of the synthesized complexes, confirming their stoichiometry. scirp.orgrsc.org

Molar Conductivity Measurements: These measurements help in determining whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated to the metal center or exist as free counter-ions. chemmethod.com

Polynuclear and Supramolecular Coordination Assemblies

Polynuclear and supramolecular coordination assemblies involving this compound are formed through the self-assembly of metal ions and the ligand. These assemblies are governed by the principles of supramolecular chemistry, where non-covalent interactions play a crucial role in the final structure. The resulting architectures can range from discrete multinuclear complexes to extended polymeric structures. The flexibility of the this compound ligand, with the rotational freedom around the C-C bond connecting the two pyridine rings, allows it to adopt various conformations, leading to a rich diversity of structural motifs.

Design and Synthesis of Coordination Polymers (CPs)

The design of coordination polymers (CPs) utilizing this compound ligands is a strategic process that leverages the ligand's structural characteristics to create materials with desired topologies and properties. The bent nature of this compound makes it an excellent candidate for forming three-dimensional extended structures. capes.gov.br

A key design consideration is the choice of the metal ion, as its coordination geometry significantly influences the final framework. For instance, tetrahedral Cu(I) centers linked with the bent this compound ligands can result in the formation of diamondoid coordination polymers. capes.gov.br These structures can exhibit interpenetration, where multiple identical networks are intertwined within the same crystal lattice. capes.gov.br

The synthesis of these CPs is often achieved through solvothermal reactions, where the metal salt and the this compound ligand are heated in a suitable solvent. acs.org This method allows for the slow crystallization of the coordination polymer, yielding well-defined structures. The choice of solvent and counter-ions can also play a crucial role in directing the final structure.

The functionalization of the this compound ligand itself offers another layer of design control. By introducing different functional groups onto the bipyridine backbone, it is possible to create ligands with specific binding domains, leading to the formation of unique polymeric structures. For example, a novel this compound-type linking ligand with terminal pyridyl groups was prepared via a Schiff-base condensation, which then formed a one-dimensional zinc coordination polymer and a two-dimensional cobalt coordination polymer. acs.org

A summary of selected coordination polymers based on this compound and its derivatives is presented in the table below.

Compound/FormulaMetal IonKey Structural FeatureReference
[Cu(this compound)₂]X (X= BF₄⁻, PF₆⁻)Cu(I)2-fold interpenetrating diamondoid network capes.gov.br
[ZnL(NO₃)₂]ₙZn(II)One-dimensional chain acs.org
[CoL₁.₅(NO₃)₂]ₙCo(II)Two-dimensional α-arsenic structure acs.org
{[Co(BrBipy)(NO₃)₂(CH₃OH)₂]}Co(II)One-dimensional coordination polymer mdpi.com

Metallosupramolecular Architectures

Metallosupramolecular architectures are discrete, multi-component assemblies formed through the coordination of ligands to metal ions. tue.nl The this compound ligand, with its flexible nature, is a valuable building block in the construction of such architectures. These assemblies can adopt a variety of shapes and sizes, including helicates, macrocycles, and cages.

The self-assembly process is driven by the formation of coordinate bonds between the nitrogen atoms of the bipyridine ligands and the metal centers. The final structure is a result of a delicate balance of factors including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.

For example, the reaction of bis-bidentate 1,1'-disubstituted ferrocene (B1249389) ligands functionalized with 2,2'-bipyridine units with metal ions like copper(I), silver(I), and palladium(II) can lead to the formation of coordination polymers or discrete [1+1] or [2+2] metallomacrocyclic architectures. nih.gov The rotational flexibility of the ferrocene core allows for conformational diversity, contributing to the variety of observed structures. nih.gov

The use of heteroleptic coordination strategies, where more than one type of ligand is employed, can lead to even more complex and functional metallosupramolecular assemblies. For instance, the combination of phenanthroline and pyridine-based ligands with copper(I) ions can result in the stoichiometry-controlled reversible interconversion between rack, rectangular, and trigonal prism architectures. acs.org

Examples of metallosupramolecular architectures are detailed in the table below.

Architecture TypeLigand SystemMetal Ion(s)Key FeaturesReference
Helicates2,6-bis([2,2'-bipyridin]-5-ylethynyl)pyridine (L1), bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane (L2)Fe(II)[Fe₂(L)₃]⁴⁺ cylinders with central cavities nih.gov
Racks, Rectangles, PrismsPhenanthroline and pyridine-based ligandsCu(I)Stoichiometry-controlled reversible interconversion acs.org
Metallomacrocycles1,1'-disubstituted ferrocene with 2,2'-bipyridine unitsAg(I), Pd(II)Discrete [1+1] or [2+2] architectures nih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) incorporating this compound

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with extended structures. wikipedia.org The incorporation of this compound and its derivatives into these frameworks can impart specific functionalities and properties.

In COFs, which are constructed entirely from light elements linked by strong covalent bonds, bipyridine-based building blocks can introduce metal-coordinating sites. wikipedia.org For instance, a COF synthesized from a 3,3'-bipyridyl-5,5'-dialdehyde derivative, upon coordination with iron ions, showed significantly enhanced electrocatalytic activity for the reduction of nitrate (B79036) to ammonia. rsc.org The introduction of two coordination sites per side with adjacent imine nitrogen atoms in this COF potentially increased the number of active sites. rsc.org

MOFs, on the other hand, are formed by the coordination of metal ions or clusters with organic linkers. wikipedia.org The use of this compound derivatives as linkers can lead to MOFs with interesting topologies and properties. For example, a series of lanthanide-copper heterometallic MOFs were synthesized using 2,2'-bipyridine-3,3'-dicarboxylic acid as a ligand. acs.org The versatile coordination modes of this ligand resulted in three different types of structures with novel topologies, depending on the specific lanthanide ion used. acs.org

Furthermore, bipyridine moieties can be incorporated into MOFs through post-synthetic modification. A Zr(IV)-based MOF, UiO-68-NH₂, was functionalized with an Fe(bpy)Cl₃ complex to create a photocatalyst for CO₂ reduction. rsc.orgmarquette.edu This hybrid material demonstrated enhanced activity and selectivity for the photoreduction of CO₂ to CO under visible light. rsc.orgmarquette.edu

The table below summarizes some examples of COFs and MOFs incorporating this compound and its derivatives.

Framework TypeBipyridine DerivativeMetal Ion(s)Application/Key FeatureReference
COF3,3'-bipyridyl-5,5'-dialdehydeFeElectrocatalytic nitrate reduction rsc.org
MOF2,2'-bipyridine-3,3'-dicarboxylic acidCu(II), Ln(III)Heterometallic frameworks with novel topologies acs.org
MOF4'-methyl-[2,2'-bipyridine]-4-carbaldehydeZr(IV), Fe(III)Photocatalytic CO₂ reduction rsc.orgmarquette.edu

Catalytic Applications of 3,3 Bipyridine Metal Complexes

Role of 3,3'-Bipyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound serves as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This coordination stabilizes the metal ion, influencing its reactivity and catalytic performance. The angular structure of this compound, in contrast to its 2,2'-isomer, can lead to the formation of unique metal complex geometries, which in turn can impart distinct catalytic activities. The nitrogen atoms in the pyridine (B92270) rings function as electron donors, forming stable complexes with various transition metals. This interaction can modify the electronic properties of the metal center, enhancing its catalytic prowess.

The utility of bipyridine derivatives as ligands in transition-metal catalysis is extensive. mdpi.comresearchgate.net However, a significant challenge in using bipyridine ligands is their strong coordination to the metal center, which can sometimes lead to catalyst deactivation. mdpi.comresearchgate.net To circumvent this, researchers have employed strategies such as using bulky N-heterocyclic carbene (NHC) ligands alongside the bipyridine to prevent catalyst deactivation.

The table below summarizes the application of various this compound metal complexes in catalysis.

Metal IonComplex TypeApplication
PalladiumPd(3,3'-bipy)Cl₂Catalysis in cross-coupling reactions
CopperCu(3,3'-bipy)ClCatalytic oxidation reactions

Table 1: Metal Complexes of this compound and their Catalytic Applications

Applications in Cross-Coupling Reactions

Metal complexes of this compound, particularly with palladium, have found application in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. mdpi.com These reactions, such as Suzuki, Negishi, and Stille couplings, are crucial for forming carbon-carbon bonds. mdpi.comresearchgate.net

For instance, palladium catalysts are widely used for these reactions, but the bipyridine product can coordinate strongly to the palladium, reducing its catalytic activity. mdpi.compreprints.org The design of the catalytic system is therefore critical. Some successful approaches have included the use of specific palladium precursors and ligands to maintain catalytic efficiency. mdpi.compreprints.org For example, a bipyridine-palladium complex has been developed as a general pre-catalyst for Hiyama, Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions in deep eutectic solvents. scispace.com

The homocoupling of 3-halopyridines, such as 3-bromopyridine (B30812) or 3-chloropyridine, to form this compound is often catalyzed by nickel and palladium complexes. While traditional Ullmann-type reactions with nickel require high temperatures and yield moderate results, modern palladium/phosphine (B1218219) ligand systems offer improved yields under milder conditions.

Catalysis in Oxidation and Reduction Processes

Complexes of this compound with metals like copper are utilized in catalytic oxidation reactions. The ligand environment provided by the bipyridine can stabilize the metal in various oxidation states, facilitating electron transfer processes essential for oxidation catalysis. For example, iron(III) in the presence of bipyridine has been observed to oxidize hydrogen peroxide, forming an iron(II) bipyridine complex. nih.gov During this reaction, highly active species for the catalytic decomposition of hydrogen peroxide are formed. nih.gov

In the realm of reduction catalysis, ruthenium-bipyridine complexes have been investigated for processes like the reduction of carbon dioxide. diva-portal.org Theoretical studies suggest a catalytic cycle where a [Ru(bpy)₂(CO)₂]²⁺ complex is reduced and protonated to form a hydride complex, which then activates CO₂. diva-portal.org The bipyridine ligand plays a crucial role by being initially reduced, which increases the electron density at the metal center and facilitates the attack on CO₂. diva-portal.org

Furthermore, rhodium complexes containing bipyridine ligands have been employed for the dehydrogenation of formic acid, a reaction of interest for hydrogen storage. kaust.edu.sa

Enantioselective Catalysis with Chiral this compound Derivatives

The development of chiral versions of this compound has opened doors to its use in enantioselective catalysis, where the goal is to produce one specific enantiomer of a chiral molecule. By introducing chiral substituents to the this compound backbone, ligands can be created that, when complexed with a metal, form a chiral catalytic environment.

One example is the development of a chiral bisphosphine ligand (P-Phos) based on a this compound framework, which has shown comparable catalytic properties to the well-known BINAP ligand in asymmetric hydrogenation reactions. chinesechemsoc.org Another study demonstrated the synthesis of chiral 5,5'-(3,3'-bipyridyl)dialkanediols with high enantiomeric excess through the enantioselective addition of dialkylzincs to this compound-5,5'-dicarbaldehyde, using a chiral catalyst. researchgate.net Interestingly, the resulting chiral diol was found to act as an asymmetric autocatalyst in the same reaction. researchgate.net

Researchers have also designed Y-shaped chiral bipyridines incorporating an atropochiral binaphthyl moiety, aiming to create a spacious chiral pocket for sterically demanding reactions. chemrxiv.org Copper complexes with chiral pyridine bis(diphenyloxazoline)-type ligands have been successfully used for the enantioselective allylic oxidation of olefins. acs.org

The table below presents examples of chiral this compound derivatives and their applications in enantioselective catalysis.

Chiral LigandReaction Type
P-Phos (chiral bisphosphine with this compound framework)Asymmetric hydrogenation
Chiral 5,5'-(3,3'-bipyridyl)dialkanediolsEnantioselective addition of dialkylzincs to aldehydes
Y-shaped chiral bipyridines with binaphthyl moietyPotential for sterically hindered reactions
Chiral pyridine bis(diphenyloxazoline)Enantioselective allylic oxidation

Table 2: Chiral this compound Derivatives in Enantioselective Catalysis chinesechemsoc.orgresearchgate.netchemrxiv.orgacs.org

Mechanism of Action in Catalytic Systems

The fundamental mechanism of action for this compound in catalysis stems from its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, rendering it more reactive in catalytic cycles. The nitrogen atoms of the pyridine rings act as electron donors, leading to the formation of stable complexes with transition metals. These complexes can then participate in various catalytic processes.

In palladium-catalyzed cross-coupling reactions, the mechanism often involves the oxidative addition of a substrate to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The this compound ligand stabilizes the palladium center throughout this cycle. The nature of the pyridine substrate can influence the pathway, with electron-deficient pyridines favoring oxidative pathways and electron-rich ones leaning towards radical mechanisms.

In oxidation catalysis, the bipyridine ligand can support the metal in a higher oxidation state, which is necessary for the oxidative step of the catalytic cycle. For instance, in the aza-Wacker reaction catalyzed by palladium, bidentate ligands like 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been shown to access a κ¹-coordination mode, where only one nitrogen is bound to the metal. nih.gov This hemilability can be crucial for catalytic activity. nih.gov

In CO₂ reduction catalyzed by ruthenium-bipyridine complexes, the initial step is the reduction of the bipyridine ligand. diva-portal.org This increases the electron density on the metal, facilitating the formation of a metal-hydride bond and the subsequent electrophilic attack of CO₂. diva-portal.org

Materials Science Applications of 3,3 Bipyridine Based Compounds

Synthesis of Advanced Functional Materials

The synthesis of functional materials based on 3,3'-bipyridine often involves its use as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). orientjchem.orgrsc.orgacs.orgmdpi.commdpi.com These materials are of great interest due to their tunable structures and properties, which can be tailored for specific applications.

Various synthetic strategies are employed to create these materials. Solvothermal synthesis is a common method for producing coordination polymers. For instance, the reaction of metal salts with bipyridine dicarboxylate ligands under solvothermal conditions can yield crystalline coordination polymers with specific network structures. buct.edu.cn The choice of solvent, temperature, and the molar ratio of reactants are critical parameters that influence the final structure of the material. buct.edu.cn

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for synthesizing functionalized this compound derivatives that can then be used as building blocks for more complex materials. mdpi.comresearchgate.net For example, the Suzuki coupling of a 3-pyridine boronic pinacol (B44631) ester with a pyridyl halide, catalyzed by a cyclopalladated ferrocenylimine catalyst, can produce this compound derivatives in high yields. mdpi.com Similarly, Stille coupling has been used to prepare various bipyridine derivatives. mdpi.compreprints.org These synthetic methods allow for the introduction of various functional groups onto the bipyridine core, which in turn influences the properties of the resulting materials. mdpi.com

A range of metal-organic frameworks have been synthesized using this compound derivatives. For example, a series of 3D lanthanide-organic coordination polymers have been constructed using 2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxide and oxalic acid, resulting in frameworks with open channels. rsc.org Another example involves the synthesis of heterometallic Cu(II)-Ln(III) MOFs using 2,2'-bipyridine-3,3'-dicarboxylic acid, where the resulting structure and topology depend on the specific lanthanide ion used. acs.org

Table 1: Examples of this compound-Based Functional Materials and their Synthesis

Material Type Ligand/Precursor Metal Ion(s) Synthesis Method Reference
Coordination Polymer 2,2'-bipyridyl-3,3'-dicarboxylate Cu(II), Ag(I) Solvothermal buct.edu.cn
Coordination Polymer 3,3′,5,5′-tetrabromo-4,4′-bipyridine Co(II) Solution Chemistry mdpi.com
3D Lanthanide-Organic Coordination Polymer 2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxide, oxalic acid Lanthanides Not specified rsc.org
Cu(II)-Ln(III) Metal-Organic Framework 2,2'-bipyridine-3,3'-dicarboxylic acid Cu(II), Lanthanides Solvothermal acs.org

Integration into Polymers and Nanomaterials

The integration of this compound units into polymers and nanomaterials is a strategy to impart specific functionalities, such as metal-ion binding, redox activity, or tailored optical properties. orientjchem.orgnanochemres.org

Coordination polymers are a direct example of integrating this compound into a polymeric structure. In these materials, the bipyridine ligand acts as a bridge between metal centers, forming one-, two-, or three-dimensional networks. orientjchem.org The properties of these polymers, such as their porosity and catalytic activity, are determined by the coordination geometry of the metal ion and the nature of the bipyridine ligand. orientjchem.org

Beyond coordination polymers, this compound derivatives can be incorporated into organic polymer backbones. Aromatic polyimides, for example, are high-performance polymers, and the incorporation of bipyridine units can modify their properties. The synthesis of such polymers can be achieved through a two-step procedure involving the formation of a polyamic acid followed by thermal cyclodehydration.

In the realm of nanomaterials, this compound has been used to create functional nanostructures. For instance, nano-structured copper oxides have been prepared by the calcination of metal-organic framework precursors containing bipyridine ligands. nanochemres.org Another example is the synthesis of hollow ethane-bipyridine periodic mesoporous organosilicas (HEt-bpy-PMO). rsc.org These nanomaterials can be further functionalized by grafting lanthanide ions onto the bipyridine units, creating multifunctional chemical sensors. rsc.org

Design of Optoelectronic and Photonic Devices

The conjugated nature of the this compound system makes it an attractive component for materials used in optoelectronic and photonic devices. researchgate.netresearchgate.net By attaching electron-donating and electron-accepting groups to the bipyridine core, it is possible to create "push-pull" molecules with significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net

A series of 6,6'-distyryl-3,3'-bipyridine derivatives have been synthesized for potential NLO applications. researchgate.net These molecules, prepared via Knoevenagel condensation, exhibit thermotropic liquid crystalline phases, a property that can be advantageous for device fabrication. researchgate.net The high degree of conjugation in these molecules leads to absorption in the UV range and, in some cases, high fluorescence. researchgate.net

A general strategy for synthesizing such chromophores involves a combinatorial approach. researchgate.net This includes the synthesis of a library of conjugated building blocks with electron donor or acceptor groups, followed by their homo- or cross-coupling via reactions like the Suzuki reaction. researchgate.net This approach allows for the fine-tuning of both the structural and NLO properties of the resulting chromophores. researchgate.net These materials are promising for applications in all-optical switching and signal processing. researchgate.net

Table 2: Optoelectronic Properties of a this compound Derivative

Compound Key Feature Potential Application Reference
6,6'-distyryl-3,3'-bipyridine derivatives Push-pull structure, liquid crystalline phases Nonlinear Optics (NLO) researchgate.net

Application in Redox Flow Batteries

Bipyridinium salts, which are derivatives of bipyridines, have emerged as promising materials for the anolyte (negative electrolyte) in aqueous organic redox flow batteries (AORFBs). frontiersin.orgnih.govacs.org These batteries are being developed for large-scale energy storage due to their potential for low cost and high performance. researchgate.netacs.org

The electrochemical properties of bipyridinium salts can be tuned by modifying the structure of the parent bipyridine and the N-substituents. frontiersin.orgnih.gov The synthesis of these compounds is often straightforward, involving the N-alkylation of commercially available bipyridines. frontiersin.orgnih.gov For example, reacting this compound with 1,3-propanesultone is a common strategy. frontiersin.orgnih.gov

Researchers have designed and synthesized extended bipyridinium anolytes capable of two-electron storage, which increases the volumetric capacity of the battery. acs.org The stability of these anolytes during battery cycling is a critical factor. Studies have shown that degradation mechanisms can include alkyl-chain cleavage and dimerization, which can be suppressed by introducing steric hindrance into the molecular design. acs.org

A full-flowing cell using a designed bipyridinium anolyte (exDMeBP) and a ferrocene-based catholyte (FcNCl) demonstrated a capacity of 22.35 Ah L–1 with a high capacity retention rate of 99.83% per cycle when deeply cycled. acs.org By controlling the state of charge (SOC), the capacity retention rate could be further improved to 99.95% per cycle. acs.org

Table 3: Performance of a Redox Flow Battery with a this compound-Based Anolyte

Anolyte/Catholyte Electron Concentration Capacity Capacity Retention Rate Reference
exDMeBP/FcNCl 1.0 M 22.35 Ah L–1 99.83% per cycle (deep cycle) acs.org

Sensor Development based on this compound Frameworks

The ability of the this compound scaffold to bind to metal ions has been exploited in the development of chemical sensors, particularly fluorescent sensors. rsc.orgnih.govresearchgate.net These sensors can detect the presence of specific ions in a sample through changes in their fluorescence properties.

Derivatives of 3-hydroxy-2,2'-bipyridine have been shown to be effective and selective fluorescent probes for Zn2+ cations. nih.govresearchgate.netchimicatechnoacta.ru For example, 2,2'-bipyridine-3,3'-diol (B1205928) exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum upon binding with Zn2+. nih.govresearchgate.net This is attributed to the inhibition of an excited-state intramolecular double proton transfer (ESIDPT) process upon coordination with the metal ion. nih.govresearchgate.net

Metal-organic frameworks (MOFs) incorporating bipyridine ligands have also been developed as fluorescent sensors. A zinc-organic framework has been synthesized that demonstrates excellent fluorescence performance for the detection and enrichment of Cu2+ in aqueous media. nih.gov The fluorescence of this MOF is selectively quenched by Cu2+, with a very low limit of detection of 32.4 nM. nih.gov

Furthermore, lanthanide-grafted hollow bipyridine-based periodic mesoporous organosilicas have been developed as multifunctional chemical sensors. rsc.org These materials show selectivity towards Cu2+, Co2+, and Fe3+ ions, as well as the ability to sense acetone. rsc.org

Table 4: this compound-Based Fluorescent Sensors

Sensor Material Target Analyte Sensing Mechanism Reference
2,2'-bipyridine-3,3'-diol Zn2+ Inhibition of ESIDPT, fluorescence enhancement nih.govresearchgate.net
Zinc-organic framework with 4,4'-bipyridine (B149096) Cu2+ Fluorescence quenching nih.gov
Lanthanide-grafted hollow bipyridine-based periodic mesoporous organosilica Cu2+, Co2+, Fe3+, Acetone Ion/solvent selectivity rsc.org

Electrochemical Studies of 3,3 Bipyridine Systems

Redox Properties of 3,3'-Bipyridine and its Derivatives

The redox properties of bipyridine isomers are fundamentally influenced by the relative positions of the nitrogen atoms. frontiersin.orgnih.gov In this compound, the nitrogen atoms are in a meta position relative to the inter-ring bond, which results in a non-conjugated arrangement that affects the reversibility of redox processes. frontiersin.orgnih.gov The derivatization of the this compound scaffold, particularly through N-alkylation to form bipyridinium salts or by introducing substituents on the pyridine (B92270) rings, allows for the tuning of its redox properties.

Studies on a series of bipyridinium salts derived from 2,2'-, 3,3'-, and 4,4'-bipyridine (B149096) have elucidated key structure-property relationships. frontiersin.orgnih.gov The electrochemical behavior is primarily dictated by the parent scaffold, the nature of N-alkylation, the number of quaternized nitrogen atoms, and the planarity of the molecule. frontiersin.orgnih.govnih.gov For instance, the divalent cation of a 3,3'-bipyridinium salt can undergo a two-step reduction to a neutral molecule via a monovalent radical cation intermediate. frontiersin.org However, the redox processes for 3,3'-bipyridinium derivatives are often less reversible compared to their 4,4'-bipyridine counterparts (viologens), a factor attributed to the non-conjugate arrangement of the nitrogen atoms. frontiersin.orgnih.gov

The introduction of electron-donating or electron-withdrawing groups can further modify the redox potentials. For example, methyl groups, being electron-donating, can enhance the stability of metal complexes against oxidation. The electrochemical synthesis of this compound itself has been demonstrated through the homocoupling of 3-bromopyridine (B30812) on carbon electrodes, offering a metal-free synthetic route.

Table 1: Electrochemical Data for Selected Bipyridinium Derivatives

Compound Type Parent Scaffold Redox Process Reversibility Notes Source
Bipyridinium Salt This compound Two-step reduction Quasi-reversible to Irreversible Reversibility is lower than 4,4'-isomers due to non-conjugated nitrogen arrangement. frontiersin.orgnih.gov
Bipyridinium Salt 4,4'-Bipyridine Two-step reduction Quasi-reversible Often used in redox flow batteries due to better stability and reversibility. frontiersin.orgnih.gov

Electrochemical Behavior of this compound Metal Complexes

This compound acts as a bidentate ligand, forming stable complexes with a variety of transition metals, including ruthenium, iron, palladium, and copper. The coordination of the metal ion significantly alters the electrochemical properties of both the ligand and the metal center. These complexes are central to applications in catalysis and materials science.

Cyclic voltammetry is a key technique used to study the redox behavior of these metal complexes. researchgate.netjyu.fi For example, ruthenium(III) complexes with bipyridine ligands exhibit reversible metal-based Ru(III)-Ru(IV) oxidation and Ru(III)-Ru(II) reduction processes. researchgate.net The precise redox potentials are sensitive to the other ligands present in the coordination sphere. researchgate.net In a study of [Ru(bpy)Cl₃(L)] complexes (where bpy is 2,2'-bipyridine (B1663995), a close analog), the lability of the ligand L (e.g., methanol (B129727), 4,4'-bipyridine) in acetonitrile (B52724) solution was shown to influence the cyclic voltammograms, as ligand exchange with the solvent occurred. researchgate.net

Similarly, the electrochemical behavior of iron-bipyridine complexes has been extensively investigated. researchgate.netoup.com Tris(2,2'-bipyridine)iron(II), [Fe(bpy)₃]²⁺, shows multiple redox reactions corresponding to Fe(III)/Fe(II), Fe(II)/Fe(I), Fe(I)/Fe(0), and Fe(0)/Fe(-I) couples. researchgate.net The stability of the oxidized Fe(III) form is a critical factor for applications like redox flow batteries. jyu.firesearchgate.net Substituents on the bipyridine ligand can tune the formal potential of the Fe(II)/Fe(III) couple; electron-withdrawing groups shift the potential to more positive values, while electron-donating groups shift it to more negative values. jyu.fi While much of the detailed literature focuses on the 2,2'- and 4,4'- isomers due to their chelating properties, the principles apply to this compound complexes, where it can act as a bridging or non-chelating ligand.

Table 2: Redox Potentials of Representative Bipyridine Metal Complexes

Complex Redox Couple Potential (V vs. Ag/Ag+) Solvent Notes Source
[Ru(bpy)Cl₃(CH₃CN)] Ru(III)/Ru(IV) ~1.77 Acetonitrile Reversible oxidation. researchgate.net
[Fe(bpy)₃]²⁺ Fe(III)/Fe(II) 0.875 (vs. Ag/AgCl) Aqueous Potential is for the unsubstituted 2,2'-bpy complex. jyu.fi
[Fe(4,4'-dicarboxy-bpy)₃]²⁺ Fe(III)/Fe(II) 0.97 (vs. Ag/AgCl) Aqueous Electron-withdrawing group shifts potential positive. jyu.fi

Electrochemistry in Energy Storage Applications (e.g., bipyridinium salts)

Bipyridinium salts, particularly those derived from 4,4'-bipyridine (known as viologens), are prominent candidates for anolytes in aqueous organic redox flow batteries (AORFBs). frontiersin.orgnih.govresearchgate.netkosekgroup.cz These compounds can undergo reversible two-electron reduction, offering the potential for high-capacity energy storage. frontiersin.orgnih.gov Research has also explored derivatives of this compound for these applications. frontiersin.orgnih.gov

The suitability of a bipyridinium salt for a redox flow battery depends on factors like its redox potential, solubility in all redox states, chemical stability, and the kinetics of its redox reactions. frontiersin.orgresearchgate.net While 4,4'-bipyridinium derivatives often show good performance, with some achieving low capacity decay rates during cycling, the 3,3'-isomers have been found to be less stable. frontiersin.orgnih.govnih.gov The non-planar structure and weaker electronic conjugation in 3,3'-bipyridinium salts can lead to less reversible electrochemistry compared to the planar 4,4'-dications. frontiersin.orgnih.gov

Efforts to improve performance include attaching solubilizing groups to the bipyridine core, which can enhance water solubility across all redox states and improve battery voltage. frontiersin.org For instance, attaching sulfonato pendants has been shown to improve cycling stability in some bipyridinium systems. researchgate.net Although this compound derivatives are not as widely adopted as their 4,4'- counterparts in this field, their study provides valuable structure-property relationship insights for designing new redox-active materials. frontiersin.orgnih.govkosekgroup.cz

Mechanistic Insights from Electrochemical Analysis

Electrochemical analysis provides crucial mechanistic insights into the reactions of this compound systems. Cyclic voltammetry, for example, can reveal the reversibility of electron transfer steps and the stability of the generated species. researchgate.netjyu.fi In the case of bipyridinium salts, voltammetric studies have confirmed the two-step reduction process via a radical cation intermediate. frontiersin.org The separation between the two reduction peaks gives an indication of the stability of this radical intermediate.

For metal complexes, electrochemical studies can elucidate the nature of the redox process—whether it is metal-centered or ligand-centered. In many iron-bipyridine complexes, the first oxidation is typically Fe(II) to Fe(III), while subsequent reductions are often localized on the bipyridine ligands, forming ligand-based radicals. researchgate.netoup.com The observation of irreversible features in a voltammogram often points to coupled chemical reactions, such as the decomposition of the oxidized or reduced species. jyu.fi For instance, the oxidized form of some iron-bipyridine complexes can undergo dimerization or ligand dissociation, leading to a loss of redox-active material and a drop in battery performance. jyu.firesearchgate.net

Kinetic parameters, such as the standard rate constant for electron transfer and diffusion coefficients, can be determined using techniques like rotating disk electrode (RDE) voltammetry and chronoamperometry. frontiersin.orgresearchgate.net These studies have revealed that bipyridine-based molecules generally exhibit fast electrode reaction kinetics, which is a promising characteristic for minimizing activation polarization in batteries. frontiersin.org Furthermore, mechanistic studies on the synthesis of bipyridines have identified single-electron transfer (SET) pathways in metal-free C-H functionalization reactions, with the reactive pyridyl radical being a key intermediate. mdpi.com

Photophysical and Photochemical Investigations

Luminescence Properties of 3,3'-Bipyridine Derivatives

Derivatives of this compound exhibit diverse and often intense luminescence, a property that is highly dependent on their specific chemical structure and the surrounding medium. For instance, 6,6'-distyryl-3,3'-bipyridine derivatives have been synthesized that show intense blue emission in solution. acs.org The electronic and optical properties of these compounds can be tuned by introducing electron-donating or acceptor groups. acs.org

In a study of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles, researchers observed intense fluorescence in the solid state, with absolute quantum yields reaching as high as 92.9%. chimicatechnoacta.ru However, in acetonitrile (B52724) solutions, the quantum yields were significantly lower. chimicatechnoacta.ru These compounds consistently display two broad absorption bands in the near-UV region and a single, unstructured emission band between 560 and 575 nm. chimicatechnoacta.ru A notable characteristic of these derivatives is their exceptionally large Stokes shift, ranging from 224 to 240 nm in acetonitrile, which is advantageous for applications such as bio-visualization. chimicatechnoacta.ru

The luminescence of bipyridine derivatives can also be influenced by the presence of substituents that affect the nature of the excited state. For example, 3,3'-diamino-2,2'-bipyridine is weakly fluorescent due to a π→π* transition. nih.gov In contrast, other amino-substituted derivatives exhibit properties consistent with an n→π* intraligand charge transfer excited state, with strongly donating amino groups leading to low quantum yields and weaker donating benzimidazole (B57391) substituents resulting in high quantum yields. nih.gov

Furthermore, the introduction of different functional groups can lead to varied emission colors. For example, fluorine-substituted 2,3'-bipyridine (B14897) derivatives can emit strong fluorescence with a maximum at 325 nm, while methoxy-substituted analogs show red-shifted emissions at 366 nm. nih.gov Theoretical calculations suggest these emissions originate from π-π* transitions based on the phenyl and 2,3'-bipyridine moieties. nih.gov

The complexation of this compound derivatives with metal ions can also dramatically alter their luminescence properties. The addition of Zn(II) ions to solutions of 4,5-diaryl-3-hydroxy-2,2'-bipyridines in THF causes a significant hypsochromic (blue) shift of the emission maximum, accompanied by a substantial increase in emission intensity. chimicatechnoacta.ru This suggests that these compounds can act as fluorescent probes for Zn(II) cations. chimicatechnoacta.ru

Compound TypeKey Luminescence CharacteristicsPotential Applications
6,6'-distyryl-3,3'-bipyridine derivativesIntense blue emission in solution. acs.orgTunable optical materials
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesHigh solid-state quantum yields (up to 92.9%); large Stokes shifts (up to 241 nm). chimicatechnoacta.ruBio-visualization, fluorescent materials
Amino-substituted 2,2'-bipyridinesTunable quantum yields based on the electron-donating ability of the amino substituent. nih.govFluorescent indicators
Fluorine/Methoxy-substituted 2,3'-bipyridinesEmission color is dependent on the substituent (blue for fluorine, red-shifted for methoxy). nih.govOrganic Light-Emitting Diodes (OLEDs)
3,3'-dihydroxy-2,2'-bipyridine (BP(OH)₂)Intense fluorescence from the relaxed excited state formed by ESIPT. nih.govLasing dyes, fluorescent probes

Excited-State Intramolecular Proton Transfer (ESIPT) in Dihydroxy Bipyridines

A particularly fascinating photophysical process observed in certain this compound derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is prominent in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (a nitrogen atom) in close proximity, such as in [2,2'-bipyridin]-3,3'-diols. chimicatechnoacta.ru Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of a proton within the molecule. chimicatechnoacta.ru

This rapid, sub-picosecond proton transfer leads to the formation of a tautomeric form (the di-keto form) which is the species that fluoresces. researchgate.net A key consequence of ESIPT is a very large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. chimicatechnoacta.ruresearchgate.net This large shift is beneficial for various applications as it minimizes self-absorption of the emitted light. mdpi.com

Studies on 2,2'-bipyridine-3,3'-diol (B1205928) (BP(OH)₂) have shown that it undergoes an ultrafast ESIDPT (excited-state intramolecular double proton transfer). acs.org Theoretical studies suggest that while the di-enol form is the stable species in the ground state, the di-keto form is the stable species in the lowest excited singlet state, with the proton transfer occurring on a nearly barrierless potential energy surface. researchgate.net However, there is some debate on whether the process is a single or double proton transfer, with some recent computational studies suggesting a barrierless single ESIPT process. mdpi.com

The efficiency and nature of the ESIPT process can be influenced by substituents on the bipyridine core. For instance, attaching a strongly electron-withdrawing substituent to [2,2'-bipyridyl]-3,3'-diol can change the mechanism from a double-proton transfer to a single-proton transfer. researchgate.net In some functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes, the ESIPT process can be inefficient under certain excitation conditions, leading to dual fluorescence from both the initial and the proton-transferred forms. nih.gov

The ESIPT process in dihydroxy bipyridines is also sensitive to the surrounding environment. In DMSO-water binary mixtures, the fluorescence quantum yield and lifetime of BP(OH)₂ show unusual changes that correlate with the hydrogen-bonding ability of the solvent mixture. nih.gov

CompoundESIPT CharacteristicsInfluencing Factors
[2,2'-bipyridin]-3,3'-diolsUndergo ESIPT leading to a large Stokes shift and high fluorescence quantum yields. chimicatechnoacta.ruSubstituents, solvent environment
2,2'-bipyridine-3,3'-diol (BP(OH)₂)Ultrafast excited-state intramolecular double proton transfer (ESIDPT). acs.orgSolvent polarity and hydrogen bonding ability. nih.gov
Substituted [2,2'-bipyridyl]-3,3'-diolsCan switch from double to single proton transfer with electron-withdrawing groups. researchgate.netNature of substituents. researchgate.net

This compound as a Microenvironment-Sensitive Fluorescent Probe

The fluorescence properties of certain this compound derivatives are highly sensitive to the polarity and hydrogen-bonding characteristics of their immediate surroundings, making them excellent microenvironment-sensitive fluorescent probes. acs.org This sensitivity is often linked to the ESIPT process, which can be modulated by the local environment.

2,2'-Bipyridine-3,3'-diol (BP(OH)₂) has been extensively studied as a photophysical probe. acs.org Its absorption and fluorescence spectra are sensitive to solvent polarity and hydrogen-bonding capabilities, allowing it to be used to investigate microenvironmental changes in systems like cells and tissues. The fluorescence of its dizwitterionic tautomer, formed in the excited state, exhibits a blue shift as solvent polarity increases.

The utility of BP(OH)₂ as a probe has been demonstrated in its interactions with cyclodextrins and human serum albumin (HSA). acs.org The binding of BP(OH)₂ to these host molecules leads to changes in its absorption and fluorescence spectra, which can be used to determine binding stoichiometries and constants. acs.org The spectral changes, such as a decrease in absorption intensity and a red shift in the fluorescence peak, are dependent on the cavity size and hydrophobicity of the cyclodextrin. acs.org This indicates that BP(OH)₂ can effectively report on the nature of these binding sites. acs.org

Similarly, the solvatochromic behavior of symmetric and asymmetric conjugated this compound derivatives has been explored. researchgate.net These compounds exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red shift) in more polar solvents. This property has been utilized to create a "synthetic rainbow" of emission colors by varying the composition of a toluene/DMSO solvent mixture. researchgate.net

The sensitivity of this compound derivatives to their microenvironment makes them valuable tools in various fields:

Biochemical and Biological Systems: Probing the hydrophobic cavities of proteins like HSA. acs.org

Materials Science: Developing organic films that can visually detect solvents based on their polarity. researchgate.net

Supramolecular Chemistry: Studying inclusion complexes with host molecules like cyclodextrins. acs.org

Photoreactivity and Photosensitization in Metal Complexes

When incorporated into metal complexes, this compound and its derivatives can participate in a variety of photochemical reactions, acting as ligands that influence the excited-state properties of the metal center. These complexes are utilized in areas such as catalysis, light energy conversion, and photodynamic therapy. researchgate.net

Ruthenium(II) polypyridyl complexes, which often feature bipyridine-type ligands, are well-known for their rich photochemistry. nih.gov Upon absorption of light, these complexes typically form a metal-to-ligand charge transfer (MLCT) excited state. nih.govrsc.org This excited state can then undergo several deactivation pathways, including:

Luminescence: Emission of a photon to return to the ground state.

Energy Transfer: Sensitizing other molecules, such as oxygen to produce singlet oxygen (¹O₂), a key process in photodynamic therapy. nih.gov

Electron Transfer: Acting as potent oxidizing or reducing agents in the excited state. nih.gov

Photodissociation: Relaxation to a metal-centered (MC) state, which can lead to the loss of a ligand. nih.govrsc.org

The specific photoreactivity of a metal complex is highly dependent on the nature of the ligands. For example, introducing sterically bulky methyl groups near the coordinating nitrogen atoms of a bipyridine ligand in a Ru(II) complex can promote ligand photodissociation. nih.gov Conversely, other ligand modifications can enhance luminescence and suppress photoreactions. scielo.br Electron-withdrawing substituents on the bipyridine ligand can increase the rate and quantum yields of photosubstitution reactions in some Ru(II) complexes. rsc.org

Iridium(III) complexes containing bipyridine derivatives have also been developed as photosensitizers. nih.gov For instance, certain Ir(III) complexes have been used to photosensitize the reduction of CO₂ to CO in the presence of a catalyst. nih.gov The efficiency of this process depends on the specific substituents on the bipyridine ligand. nih.gov In some cases, covalent linkage of a photosensitizing metal complex to a polyoxometalate via a bipyridyl linker can lead to efficient intramolecular electron transfer, quenching the luminescence of the metal complex. mdpi.com

The design of these photoactive metal complexes involves carefully tuning the energies of the frontier orbitals (HOMO and LUMO) and the various excited states (MLCT, MC) to favor a desired photochemical pathway. rsc.orgrsc.org This allows for the development of complexes with specific functions, such as targeted drug delivery through light-activated ligand release or efficient photocatalysis for energy conversion. nih.govacs.org

Applications in Optical Devices and Sensors

The unique photophysical properties of this compound and its derivatives, particularly their tunable luminescence and sensitivity to the environment, make them promising candidates for a variety of optical devices and sensors. researchgate.net

The ability of certain dihydroxy bipyridine derivatives to undergo ESIPT, resulting in high fluorescence quantum yields and large Stokes shifts, makes them suitable for use as lasing dyes and in the creation of fluorescent materials for Organic Light-Emitting Diodes (OLEDs). chimicatechnoacta.ru Furthermore, some bipyridine derivatives have been identified as potential host materials for OLEDs due to their high triplet energies. nih.gov The combination of ESIPT and thermally activated delayed fluorescence (TADF) in molecules like 2,2'-bipyridine-3,3'-diol makes them particularly attractive for achieving high efficiency in OLEDs. mdpi.com

The sensitivity of the fluorescence of this compound derivatives to metal ions has been exploited for the development of fluorescent sensors. As mentioned previously, the fluorescence of 4,5-diaryl-3-hydroxy-2,2'-bipyridines is significantly enhanced and blue-shifted upon binding to Zn(II) ions, making them potential selective probes for this cation. chimicatechnoacta.ru Similarly, 2,2'-bipyridine-3,3'-diol has been shown to be a potential selective fluorescent sensor for Zn(II) in a mixed solvent system suitable for biological applications, where its fluorescence is highly enhanced upon binding. nih.gov Amino-substituted 2,2'-bipyridine (B1663995) ligands have also been investigated as fluorescent indicators for Zn(II), with some showing increased fluorescence intensity upon binding, which could be useful for imaging in biological cells. nih.gov

Beyond metal ion sensing, the solvatochromic properties of this compound derivatives can be harnessed for other types of sensors. For example, a poly(methyl methacrylate) film containing a symmetric bipyridazine derivative has demonstrated the ability to visibly detect different organic solvents based on their polarity. researchgate.net Metal complexes of bipyridine derivatives are also used in sensor development. For instance, an optically transparent electrode coated with a film containing 2,2'-bipyridine has been used for the spectroelectrochemical sensing of iron ions. nih.gov

The diverse applications of this compound derivatives in optical devices and sensors are summarized below:

Organic Light-Emitting Diodes (OLEDs): As fluorescent materials, host materials, and efficient emitters utilizing ESIPT and TADF. chimicatechnoacta.runih.govmdpi.com

Lasing Dyes: Due to high fluorescence quantum yields and large Stokes shifts from ESIPT. chimicatechnoacta.ru

Fluorescent Sensors for Metal Ions: Selective detection of cations like Zn(II) through changes in fluorescence intensity and wavelength. chimicatechnoacta.runih.govnih.gov

Solvent Polarity Sensors: Visual detection of organic solvents based on solvatochromic shifts in fluorescence. researchgate.net

Spectroelectrochemical Sensors: As the recognition element in electrode-based optical sensors for detecting species like iron ions. nih.gov

Computational and Theoretical Research on 3,3 Bipyridine

Ab Initio and DFT Calculations for Structural Elucidation

Ab initio and Density Functional Theory (DFT) calculations are fundamental methods for determining the optimized geometries and electronic structures of molecules. These calculations solve the quantum mechanical equations that describe the behavior of electrons within a molecule to predict properties such as bond lengths, bond angles, dihedral angles, and charge distributions.

For bipyridine systems, DFT calculations are routinely used to obtain optimized ground-state geometries. For instance, in a study of a platinum(II) complex containing a related 2,3'-bipyridyl ligand, DFT was used to optimize the structure, revealing a distorted square-planar geometry around the platinum center. iucr.org Similarly, in studies of various 2,2'-bipyridine (B1663995) complexes, DFT calculations using functionals like B3LYP have shown excellent agreement with experimental X-ray diffraction data for key bond lengths and angles. lew.ro

In a study directly involving a derivative of 3,3'-bipyridine, DFT calculations were performed on isomeric Yb(III) coordination polymers formed with this compound-N,N'-dioxide (3,3'-bpdo) and 4,4'-bipyridine-N,N'-dioxide (4,4'-bpdo). rsc.org The researchers used DFT to generate Electrostatic Potential (ESP) maps to investigate whether differences in the electronic charge distribution of the coordinating N-oxide groups could explain the observed differences in coordination behavior. rsc.org The calculations, however, revealed no significant differences in the polarity of the N=O bonds between the two isomers, suggesting that steric factors, rather than electronics, were responsible for the distinct structural outcomes. rsc.org

Table 1: Computational Methods Used in Structural Studies of Bipyridine Derivatives
System StudiedComputational MethodKey FindingReference
Yb(III) Coordination Polymers with 3,3'-bpdoDFT / Electrostatic Potential (ESP) MapsNo significant difference in N=O bond polarity compared to 4,4'-bpdo isomer; sterics likely dominate coordination. rsc.org
Pt(II) Complex with 2,3'-dfpypyDFT (B3LYP / 6–311++G(d,p))Optimized a distorted cis-PtN₂C₂ square-planar geometry. iucr.org
Pd(II) Complex with 2,2'-bipyDFTCalculated geometry in the gas phase showed slight differences from solid-state X-ray structure due to packing effects. lew.ro

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamic behavior of a system. By simulating molecular motions, MD can reveal preferred conformations, transition pathways between different states, and the influence of the surrounding environment, such as a solvent, on molecular structure. unige.chnih.gov

While extensive MD simulations have been performed on the more common 2,2'-bipyridine complexes to study phenomena like electron localization in excited states, nih.gov specific MD studies on the parent this compound are less common. However, advanced computational techniques have been applied to closely related systems. For example, a large-scale MD simulation method based on a divide-and-conquer long-range corrected density-functional tight-binding (DC-TD-LCDFTB) was developed and applied to 2,2'-bipyridine-3,3'-diol (B1205928) (BP(OH)₂). nih.gov This molecule is of interest because it exhibits excited-state intramolecular proton transfer (ESIPT), a photophysical process highly dependent on molecular conformation and environment. nih.gov The development of such large-scale methods allows for the simulation of complex systems, like a chromophore in explicit solvent, to understand dynamic processes that are crucial for function. nih.gov

Conformational analysis, often performed using potential energy surface scans with DFT or ab initio methods, is crucial for understanding the rotational freedom in bipyridine systems. The key parameter is the dihedral angle between the two pyridine (B92270) rings. Unlike the chelating 2,2'-isomer, which favors a cisoid conformation for metal binding, this compound is expected to have a low rotational barrier, with a planar or near-planar trans conformation being the most stable in the gas phase to minimize steric hindrance, and twisted conformations also being readily accessible.

Theoretical Studies of Photophysical Processes

The interaction of molecules with light, including absorption and emission, is governed by their electronic structure. Time-dependent density functional theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra and the nature of the excited states of molecules. It allows researchers to calculate the energies of electronic transitions and to characterize them, for example, as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (π–π*) transitions. researchgate.netnih.gov

Numerous TD-DFT studies have elucidated the photophysics of transition metal complexes containing 2,2'-bipyridine ligands. researchgate.netnih.govrsc.org These calculations help assign the bands observed in experimental UV-Vis spectra and explain the origins of luminescence. nih.gov For example, in cyclometalated platinum(II) complexes, TD-DFT calculations have been used to explore the geometric structures of the ground and excited states and to assign the observed emissions to specific electronic transitions. nih.gov

A study on a platinum complex with a 2',6'-difluoro-2,3'-bipyridyl ligand used TD-DFT to investigate its electronic properties. iucr.org The calculations showed that the highest occupied molecular orbital (HOMO) had significant contributions from the platinum d-orbital (64%), while the lowest unoccupied molecular orbital (LUMO) was centered on the bipyridyl ligand. iucr.org This distribution is characteristic of an excited state with mixed ligand-centered and metal-to-ligand charge transfer (³LC/MLCT) character. iucr.org The calculated HOMO-LUMO energy gap was 3.77 eV. iucr.org

Furthermore, the DC-TD-LCDFTB method was specifically applied to study the excited-state intramolecular proton transfer in 2,2'-bipyridine-3,3'-diol, demonstrating how advanced computational tools can be used to model complex photophysical events in bipyridine derivatives. nih.gov Such studies are crucial for designing molecules with specific light-emitting or photoswitching properties.

Table 2: Calculated Electronic Properties of a Pt(II) Complex with a Difluoro-2,3'-bipyridyl Ligand
PropertyCalculated Value / CharacterReference
HOMO Energy-5.72 eV iucr.org
LUMO Energy-1.95 eV iucr.org
HOMO-LUMO Gap (Eg)3.77 eV iucr.org
Lowest Triplet Excitationπ(dfpypy)/d(Pt) → π*(dfpypy) (³LC/MLCT) iucr.org

Computational Modeling of Coordination and Catalytic Mechanisms

Computational modeling is a vital tool for understanding how ligands like this compound coordinate to metal centers and how the resulting complexes function in catalysis. Because this compound cannot chelate a single metal ion, it typically acts as a bridging ligand, connecting two or more metal centers to form coordination polymers, including one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.com

Theoretical studies on coordination polymers also investigate their potential properties, such as photoluminescence. In a family of Cd(II) coordination polymers constructed with different bipyridyl co-linkers, DFT calculations were used to support the study of their photoluminescence properties for sensing applications. nih.gov

Predictive Studies for New Material Design

A major goal of computational chemistry is the in silico design of new materials with desired properties, which can significantly accelerate the discovery process by prioritizing synthetic targets. This is particularly relevant for materials like MOFs, where the combination of different metal nodes and organic linkers leads to a vast number of potential structures. ucl.ac.uk

Computational screening involves building large virtual libraries of materials and using simulations to predict their performance for a specific application, such as gas storage or separation. rsc.orgrsc.orgnih.gov For example, Grand Canonical Monte Carlo (GCMC) simulations are widely used to predict the adsorption isotherms of gases like carbon dioxide in porous materials. rsc.org In one successful example of this predictive approach, computational algorithms were used to construct twelve hypothetical MOFs from a new bithiazole-based linker. rsc.org GCMC simulations identified the most promising candidate for CO₂ uptake, which was then successfully synthesized and experimentally verified to have good CO₂ adsorption properties. rsc.org

Although large-scale screening studies have not focused exclusively on this compound, its properties as a rigid, angled bridging ligand make it a prime candidate for inclusion in such predictive workflows for designing novel MOFs. Databases of MOF synthesis information are being developed to facilitate data-driven and machine learning approaches to material discovery, which could help identify promising new structures based on linkers like this compound. ucl.ac.uk These predictive studies represent the frontier of materials science, where computation and experiment work in tandem to create new functional materials for applications in catalysis, sensing, and environmental remediation. rsc.org

Advanced Biological Research and Mechanistic Insights

Ligand-Protein Interactions and Binding Mechanisms (e.g., HSA, nAChRs)

The interaction of 3,3'-bipyridine derivatives with proteins is a key aspect of their biological activity. Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a primary carrier for numerous endogenous and exogenous molecules, influencing their pharmacokinetics and pharmacodynamics. nih.gov

Studies on [2,2'-bipyridyl]-3,3'-diol (a derivative of bipyridine) have shown its specific binding to HSA. nih.gov Competitive binding studies using markers for Sudlow's sites I and II, the two main drug-binding sites on HSA, revealed that this bipyridine derivative does not bind to these conventional sites. nih.gov Instead, molecular docking studies and fluorescence quenching experiments suggest that it binds in a cleft between subdomains IIIA and IIB, in close proximity to the tryptophan residue Trp-214. nih.gov The binding is characterized by static quenching of Trp-214 fluorescence, indicating the formation of a stable complex. nih.gov

Lanthanide(III) complexes containing a 2,2'-bipyridine (B1663995) ligand have also been shown to have a high binding affinity for HSA, quenching its fluorescence through a static mechanism. tandfonline.comnih.gov Thermodynamic analysis indicates that van der Waals forces and hydrogen bonds are the primary drivers of this interaction. tandfonline.comnih.gov Molecular docking and competitive experiments have identified site 3 in subdomain IB as the most probable binding site for these complexes. tandfonline.comnih.gov

While direct studies on this compound and nicotinic acetylcholine (B1216132) receptors (nAChRs) are not extensively detailed in the provided results, the broader context of nAChR-ligand interactions is relevant. The function of nAChRs can be modulated by direct interactions with various proteins. nih.gov The binding of acetylcholine, the endogenous agonist, occurs in a pocket rich with aromatic residues, involving cation-π interactions. ebi.ac.uk Given the aromatic nature of bipyridines, similar interactions could be hypothesized for their derivatives with nAChRs, potentially modulating receptor function.

Ligand/Complex Protein Binding Site Primary Interaction Forces Key Findings
[2,2'-bipyridyl]-3,3'-diolHSACleft between subdomains IIIA and IIBHydrophobic interactionsDoes not bind to Sudlow's sites I or II; static quenching of Trp-214 fluorescence. nih.gov
Lanthanide(III)-2,2'-bipyridine complexesHSASite 3, subdomain IBVan der Waals forces, hydrogen bondsHigh binding affinity; static quenching mechanism. tandfonline.comnih.gov

Mechanistic Studies of Antimicrobial Activity of this compound Complexes

Complexes of this compound and its isomers have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the coordinated metal ion and the physicochemical properties of the ligand.

Gold(III) complexes with 2,2'-bipyridine and 1,10-phenanthroline (B135089) derivatives have shown broad-spectrum antimicrobial and antibiofilm activities. acs.org The proposed mechanism involves a redox-based action and the exchange of bromide ligands. acs.org The lipophilicity of the complex, influenced by substituents on the bipyridine ring, plays a crucial role in its ability to permeate bacterial cell membranes. acs.org For instance, bulky, hydrophobic groups can sometimes hinder this permeation and reduce activity. acs.org

Ruthenium(II) complexes bearing a 3,3'-dicarboxy-2,2'-bipyridine ligand have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. pensoft.net The activity of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the increased lipophilicity of the metal chelate, which facilitates its transport across the bacterial cell wall. ajol.infochemmethod.comresearchgate.net Once inside, the complex can interfere with cellular processes. chemmethod.comresearchgate.net For example, the planarity and extended conjugation of the bipyridine ligand can allow it to intercalate with DNA, preventing replication. chemmethod.com

Furthermore, some metal complexes, particularly those of cobalt(III), are thought to exert their antimicrobial effects by reducing the polarity of the metal ion through chelation. This delocalization of positive charge increases the lipophilicity of the molecule, enhancing its ability to disrupt bacterial membranes. nih.gov Other proposed mechanisms include the generation of reactive oxygen species (ROS) that damage cellular components. frontiersin.org

Complex Microorganism(s) Proposed Mechanism of Action Key Findings
Gold(III)-bipyridine complexesGram-positive and Gram-negative bacteriaRedox mechanism, ligand exchange, membrane permeation. acs.orgBromido analogues show wider activity than chlorido analogues. acs.org
Ruthenium(II)-dicarboxy-bipyridine complexS. aureus, E. coliDNA intercalation, increased lipophilicity. pensoft.netEffective against both Gram-positive and Gram-negative bacteria. pensoft.net
Cobalt(III)-bipyridine complexesE. coliIncreased lipophilicity due to charge delocalization. nih.govBulkiness of ligands can enhance antimicrobial activity. nih.gov

Insights into Cytotoxicity and Antioxidant Properties of Derivatives and Complexes

Derivatives and complexes of this compound have been extensively studied for their potential as anticancer agents, with research focusing on their cytotoxicity and antioxidant capabilities.

Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid and dithiocarbamates have demonstrated high cytotoxicity against various cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with activities significantly higher than the established anticancer drug cisplatin. mdpi.com The mechanism of cell death for some of these complexes has been identified as apoptosis. mdpi.com The dithiocarbamate (B8719985) ligand appears to play a crucial role in enhancing the cytotoxic effects. mdpi.com

Ruthenium(II) complexes with bipyridine and its carboxylic acid derivatives also exhibit notable cytotoxicity and antioxidant properties. researchgate.netrsc.org The incorporation of carboxylic acid groups into the bipyridine ligand has been shown to influence DNA/protein binding affinity, antioxidant efficiency, and cytotoxicity. researchgate.netrsc.org These complexes can quench the intrinsic fluorescence of proteins like Bovine Serum Albumin (BSA) through a static quenching mechanism. researchgate.netrsc.org Furthermore, they have shown excellent radical scavenging abilities against various free radicals, in some cases surpassing standard antioxidants. researchgate.netrsc.orgresearchgate.net The cytotoxic activity of these ruthenium complexes has been validated against several human cancer cell lines, with some showing specificity towards cancer cells over normal cells. tandfonline.com

Rhenium(I) tricarbonyl complexes with bipyridine ligands, which are typically only moderately toxic, can have their cytotoxicity significantly enhanced by conjugation to cell-penetrating peptides. uzh.ch This strategy increases cellular uptake, leading to potency comparable to cisplatin. uzh.ch

Complex/Derivative Biological Activity Cell Lines/Radicals Key Findings
Gold(III)-bipyridine dicarboxylate-dithiocarbamateCytotoxicityA549, HeLa, MDA-231, MCF-7Induces apoptosis; activity higher than cisplatin. mdpi.com
Ruthenium(II)-bipyridine carboxylatesCytotoxicity, AntioxidantHCT-15, HeLa, SKOV3, MCF7; DPPH, hydroxyl radicalsCarboxylic acid groups enhance activity; potent radical scavengers. researchgate.netrsc.org
4-(2-fluorophenoxy)-3,3'-bipyridine derivativesCytotoxicityHT-29, A549, MKN-45, MDA-MB-231Potent inhibitors of c-Met kinase. nih.govresearchgate.net
Rhenium(I)-bipyridine complexCytotoxicityHeLaConjugation to a cell-penetrating peptide increases potency. uzh.ch

Application as Fluorescent Sensors for Biological Analytes (e.g., Zn2+)

The unique photophysical properties of this compound derivatives make them excellent candidates for the development of fluorescent sensors for biologically important analytes, particularly metal ions like zinc (Zn2+).

Derivatives of 3-hydroxy-2,2'-bipyridine are effective and selective fluorescent probes for Zn2+. chimicatechnoacta.ruresearchgate.net These compounds exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes shift and significant fluorescence. chimicatechnoacta.ru Upon binding with Zn2+, there is a notable increase in fluorescence intensity and a hypsochromic (blue) shift of the emission maximum. chimicatechnoacta.ruresearchgate.net This is due to the inhibition of the ESIPT process through strong coordination with the zinc ion. researchgate.net The sensitivity and selectivity of these sensors make them suitable for potential biological applications, including the imaging of intracellular Zn2+. researchgate.net

Sterically encumbered 5,5'-distyryl-2,2'-bipyridyl derivatives have been designed to act as "turn-on" fluorescent sensors for Zn2+. rsc.orgnih.gov The steric hindrance enforces a 1:1 metal-to-ligand binding ratio, leading to a selective fluorescence enhancement upon complexation with zinc. rsc.orgnih.gov Other modified bipyridine complexes have also been developed as novel fluorescent Zn2+ sensors, exhibiting high sensitivity and selectivity over other cations. researchgate.net Some of these sensors have emission wavelengths that are less likely to be interfered with by cellular components, making them promising for in-vivo imaging. researchgate.net

The development of three-component supramolecular sensing systems, involving a terpyridine platinum(II) complex, oxalate, and Zn2+, has enabled highly specific and sensitive detection of zinc ions with a very low detection limit and rapid response time. mdpi.com

Sensor Type Analyte Sensing Mechanism Key Features
3-hydroxy-2,2'-bipyridine derivativesZn2+Inhibition of ESIPT upon Zn2+ binding. researchgate.netIncreased fluorescence intensity, blue shift in emission. chimicatechnoacta.ruresearchgate.net
5,5'-distyryl-2,2'-bipyridyl derivativesZn2+"Turn-on" fluorescence upon 1:1 complexation. rsc.orgnih.govHigh selectivity due to steric hindrance. rsc.orgnih.gov
Modified bipyridine complexes (e.g., PPQ)Zn2+Fluorescence enhancement and emission shift. researchgate.netHigh sensitivity and selectivity, suitable for biological applications. researchgate.net
Three-component supramolecular systemZn2+Supramolecular assembly leading to dual-mode response. mdpi.comUltra-low detection limit and fast response. mdpi.com

Modulation of Biological Phenomena via Supramolecular Architectures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to modulate biological processes. tue.nl this compound and its derivatives are versatile building blocks for creating such functional supramolecular architectures.

By modifying proteins with supramolecular elements based on bipyridine scaffolds, it is possible to control the localization and interaction partners of the protein using external stimuli like light, temperature, or pH. tue.nl This allows for the investigation and modulation of protein-protein interactions. tue.nl

Disc-shaped molecules incorporating an N,N'-diacylated 2,2'-bipyridine-3,3'-diamine scaffold can self-assemble in water to form helical supramolecular structures. tue.nl These structures can be functionalized with ligands that bind to biological targets such as viruses or bacteria, creating multivalent scaffolds that can adapt to receptors in situ. tue.nl This approach leverages the dynamic and reversible nature of supramolecular assembly to create adaptive and responsive bioactive systems. rsc.org

The self-assembly of amphiphilic discotic molecules based on a 3,3'-bis(acylamino)-2,2'-bipyridine motif can form supramolecular fibers. nih.gov The structure of these fibers can be controlled by solvent conditions, demonstrating the potential to create complex, environmentally responsive materials for biological applications. nih.gov Similarly, co-assembly of chiral amino acids with non-chiral bipyridine coformers can modulate the mechanical and piezoelectric properties of the resulting supramolecular structures, highlighting the potential for creating bio-inspired materials with tunable properties. nih.gov

The use of bipyridine-based ligands to bridge metal centers can lead to the formation of complex architectures like helical structures and molecular cages, which can mimic enzymatic processes or act as carriers for guest molecules. uq.edu.auresearchgate.netscielo.br

Supramolecular System Building Blocks Biological Application/Modulation Key Principle
Protein-supramolecular conjugatesProteins, bipyridine-based modulatorsControl of protein localization and interactions. tue.nlExternal stimuli-responsive modulation of protein function. tue.nl
Helical supramolecular architecturesN,N'-diacylated 2,2'-bipyridine-3,3'-diamine scaffoldsMultivalent scaffolds for cell targeting (e.g., bacteria, viruses). tue.nlSelf-organization into adaptive, multivalent systems. tue.nl
Amphiphilic discotic fibers3,3'-bis(acylamino)-2,2'-bipyridine-substituted motifsEnvironmentally responsive biomaterials. nih.govSolvent-dependent self-assembly into defined nanostructures. nih.gov
Co-assembled crystalsChiral amino acids, non-chiral bipyridine coformersBio-inspired materials with tunable electromechanical properties. nih.govControl of molecular packing and physical properties through co-assembly. nih.gov

Future Research Directions and Challenges for 3,3 Bipyridine

Exploration of Novel Coordination Motifs and Architectures

The flexible, non-chelating nature of the 3,3'-bipyridine ligand makes it an exceptional building block for creating complex coordination polymers and metal-organic frameworks (MOFs). acs.org Its bent structure can lead to the formation of unique, extended three-dimensional networks, including interpenetrating diamondoid frameworks when linking tetrahedral metal centers like Cu(I). acs.org

Future work in this area will likely focus on:

Multi-component Systems: Synthesizing heterometallic frameworks, such as the Cu(II)-Ln(III) MOFs created with 2,2′-bipyridine-3,3′-dicarboxylic acid, which exhibit novel topologies and interesting magnetic properties. acs.org

Functionalized Ligands: Designing and synthesizing longer or more complex this compound-type ligands to create coordination polymers with massive ring structures and specific guest-binding capabilities. acs.org For example, a Schiff-base condensation has been used to create a long-arm this compound ligand that forms a 114-membered ring in a cobalt coordination polymer. acs.org

Topological Diversity: Systematically exploring how reaction conditions (e.g., solvothermal methods) and the choice of metal ions can be used to control the dimensionality and topology of the resulting coordination polymers, moving from 1D chains to complex 3D networks. acs.orgrsc.orgiucr.org Research has shown that even subtle changes can lead to entirely new framework topologies. acs.org

Enhancing Catalytic Efficiency and Selectivity

Ligands based on the bipyridine scaffold are crucial in homogeneous catalysis. researchgate.net The electronic and steric properties of the ligand directly influence the activity and selectivity of the metal catalyst. For instance, modifying 2,2'-bipyridine-3,3'-dicarboxylic acid with an electron-donating group was shown to reduce the energy barrier in Rh(I)-catalyzed methanol (B129727) carbonylation, leading to an acetic acid yield of 96.73% with no by-products. researchgate.net

Future research directions aim to:

Ligand Engineering: Systematically modifying the bipyridine backbone with different functional groups to fine-tune the steric and electronic environment of the metal center for specific catalytic reactions. chemrxiv.org

Immobilized Catalysts: Attaching bipyridine-based molecular catalysts to solid supports like multiwalled carbon nanotubes to enhance stability and control product selectivity in reactions such as the electrochemical reduction of CO2. acs.org

Asymmetric Catalysis: Designing novel chiral bipyridine ligands to induce high stereoselectivity in asymmetric reactions, a persistent goal in synthetic chemistry. chemrxiv.org

Multifunctional Frameworks: Creating porous covalent ionic frameworks with cooperative functional groups, where the bipyridine unit acts in synergy with metal centers and other active sites to catalyze reactions like CO2 cycloaddition with high efficiency and recyclability. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and self-assembly properties of this compound and its derivatives make them promising candidates for a new generation of functional materials. zendy.io Their ability to bridge metal centers is key to producing materials for luminescent devices, photonics, and electronics. researchgate.net

Key areas for future exploration include:

Luminescent Materials: Investigating the photoluminescence of lanthanide complexes incorporating bipyridine ligands, such as those with Europium(III), for applications in light-emitting devices and sensors. nih.govrsc.org The bipyridine ligand can act as an "antenna" to efficiently transfer energy to the metal ion, enhancing its characteristic emission. rsc.org

Covalent Organic Frameworks (COFs): Using functionalized 3,3'-bipyridines, such as [this compound]-6,6'-dicarboxaldehyde, as building blocks for COFs. ossila.com These materials can exhibit reversible binding of fluorescent dyes, enabling their use in indicator-displacement assays. ossila.com

Conductive Nanowires: Incorporating bipyridinium moieties into polymerizable units, like N-substituted pyrroles, to create DNA-templated conductive nanowires. ncl.ac.uk These hybrid materials could serve as templates for the deposition of metals to create components for nanoelectronics. ncl.ac.uk

Surface Assembly and Nanopatterning: Studying the self-assembly of bipyridine-containing complexes on surfaces like gold to form highly ordered structures, which can be investigated by scanning tunneling microscopy (STM) to understand surface interactions at the molecular level. rsc.org

Thermally Stable Nanocomposites: Using bipyridine ligands in the synthesis of polymer shells, such as polystyrene, around nanoparticle cores (e.g., NaYF4:Yb,Er/silica) to improve thermal stability for applications in displays and solar cells. vibgyorpublishers.org

Deeper Understanding of Biological Mechanisms and Therapeutic Potential

Bipyridine complexes, particularly those of ruthenium, have shown significant promise in medicinal chemistry, notably as photoactivated anticancer agents. nih.gov The mechanism often involves the complex binding to DNA and, upon irradiation with light, generating reactive oxygen species (ROS) that induce oxidative stress and cell death. nih.gov Gold(III) complexes containing 2,2′-bipyridine-3,3′-dicarboxylic acid have also demonstrated high cytotoxicity against several cancer cell lines, with activities significantly exceeding that of cisplatin. mdpi.com

Future research should focus on:

Mechanism of Action: Elucidating the precise biological targets and mechanisms. While some complexes are known to interact with DNA, others may inhibit key enzymes. nih.govpublish.csiro.au Studies have shown that charged bipyridine complexes can act as competitive inhibitors of enzymes like acetylcholinesterase through electrostatic interactions. publish.csiro.au

Targeted Photochemotherapy: Developing new photoactive ruthenium complexes with bipyridine ligands that are non-toxic in the dark but become highly cytotoxic when activated by light, allowing for selective cancer treatment. nih.gov Research shows that some complexes can achieve low micromolar IC50 values against cancer cells after photoactivation. nih.gov

Structure-Activity Relationships: Systematically synthesizing and testing new metal complexes with various bipyridine derivatives to understand how ligand structure influences stability, cellular uptake, and cytotoxic activity. mdpi.com This includes exploring different metal centers and co-ligands to optimize therapeutic effects. mdpi.com

Bioanalysis and Sensing: Utilizing the unique electrochemiluminescence (ECL) properties of complexes like tris(2,2'-bipyridyl)ruthenium(II) to develop advanced bioassays for detecting DNA and other biological molecules. nih.gov

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the electronic structure and dynamic behavior of this compound and its complexes is fundamental to advancing its applications. Combining advanced spectroscopic techniques with high-level computational modeling provides powerful insights that are not accessible through experimentation alone.

Future directions in this area include:

Probing Electronic Structure: Using techniques like ⁵⁷Fe Mössbauer and EPR spectroscopy in combination with computational studies to elucidate the complex electronic structures and oxidation states of both the metal center and the bipyridine ligand in redox-active systems. acs.org Such studies have revealed extensive ligand-based redox activity, where the bipyridine backbone itself can cycle through multiple oxidation states. acs.org

Modeling Reaction Mechanisms: Employing computational methods to model catalytic cycles, identify rate-determining steps, and predict how ligand modifications will affect reaction energy barriers and catalyst stability. researchgate.net

Excited-State Dynamics: Investigating the photophysical properties of bipyridine derivatives using time-resolved spectroscopy and computational chemistry to understand processes like excited-state intramolecular proton transfer (ESIPT), which are critical for applications in OLEDs and biological imaging.

Predicting Supramolecular Architectures: Using computational modeling to predict the self-assembly of bipyridine ligands and metal ions into complex coordination polymers and frameworks, helping to guide the rational design of new materials with desired topologies and properties. osti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.